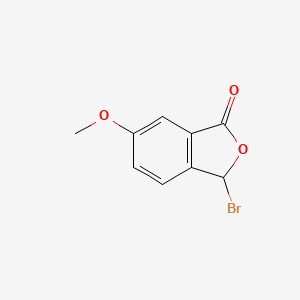
3-bromo-6-methoxyisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-6-methoxyisobenzofuran-1(3H)-one is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxyisobenzofuran-1(3H)-one can be achieved through various methods. One common approach involves the bromination of 6-methoxyisobenzofuran-1-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing greener solvents and catalysts can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-6-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the isobenzofuran ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
3-bromo-6-methoxyisobenzofuran-1(3H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-bromo-6-methoxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, its antibacterial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-bromo-6-methoxyisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H7BrO3 |
|---|---|
Peso molecular |
243.05 g/mol |
Nombre IUPAC |
3-bromo-6-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4,8H,1H3 |
Clave InChI |
DIITVNLRWZVLOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(OC2=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Dibutylamino)phenyl]acetamide](/img/structure/B8565428.png)
![methyl N-[(4-bromophenyl)sulfonyl]-L-valinate](/img/structure/B8565434.png)
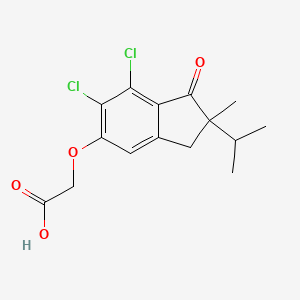

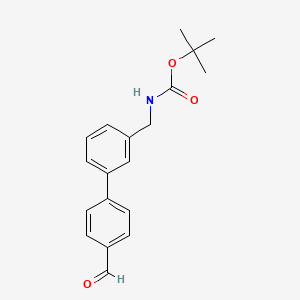
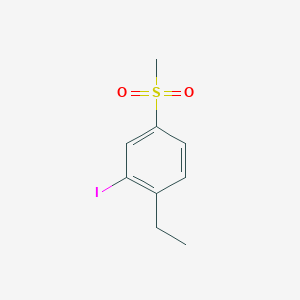
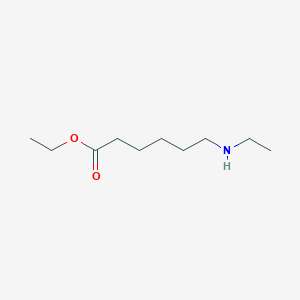
![2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B8565473.png)
![4-N-[2-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8565479.png)

![2-Fluoro-5-(2-methyl-[1,3]dioxolan-2-yl)-benzenesulfonamide](/img/structure/B8565490.png)
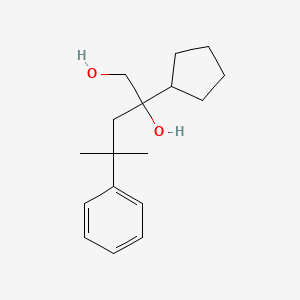
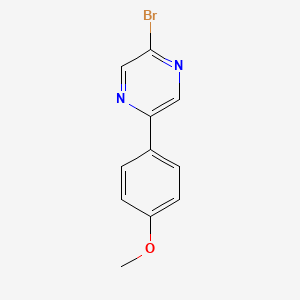
![2-([1,1'-Biphenyl]-4-yl)-1,2-diphenylethanone](/img/structure/B8565527.png)
